
trans-Resveratrol-d4
Overview
Description
trans-Resveratrol-d4: is a deuterium-labeled analog of trans-Resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. This compound is known for its antioxidant, anti-inflammatory, cardioprotective, and anticancer properties . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Resveratrol-d4 typically involves the incorporation of deuterium atoms into the trans-Resveratrol molecule. One common method is the catalytic hydrogenation of trans-Resveratrol using deuterium gas (D2) in the presence of a palladium catalyst. This process selectively replaces hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterium gas and palladium catalysts is optimized for industrial applications to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: trans-Resveratrol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro-resveratrol.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: trans-Resveratrol-d4 is used as an internal standard in mass spectrometry to quantify trans-Resveratrol levels in various samples. Its deuterium labeling allows for precise tracking and measurement .
Biology: In biological research, this compound is used to study the metabolic pathways and bioavailability of trans-Resveratrol. It helps in understanding how the compound is absorbed, distributed, metabolized, and excreted in living organisms .
Medicine: this compound is employed in pharmacokinetic studies to evaluate the efficacy and safety of trans-Resveratrol-based therapies. It aids in determining the optimal dosage and delivery methods for therapeutic applications .
Industry: In the food and beverage industry, this compound is used to fortify products with trans-Resveratrol, enhancing their health benefits. It is also used in the development of dietary supplements and nutraceuticals .
Mechanism of Action
trans-Resveratrol-d4 exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits pro-inflammatory enzymes and cytokines.
Cardioprotective Actions: It enhances nitric oxide production and improves endothelial function.
Anticancer Properties: It modulates signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Comparison with Similar Compounds
trans-Resveratrol: The non-deuterated form with similar biological activities.
pterostilbene: A dimethylated analog with enhanced bioavailability.
Uniqueness: trans-Resveratrol-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it more stable and allow for precise tracking in metabolic studies, distinguishing it from its non-deuterated counterparts .
Biological Activity
trans-Resveratrol-d4 is a deuterated form of trans-resveratrol, a naturally occurring polyphenolic compound predominantly found in grapes and red wine. This compound has garnered significant attention due to its wide-ranging biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The deuteration of trans-resveratrol enhances its stability and bioavailability, making it a valuable subject for research in pharmacology and therapeutic applications.
This compound retains the core structure of trans-resveratrol, which consists of two phenolic rings connected by a double bond. This structure is crucial for its biological activity, as it allows for interaction with various cellular targets. The mechanisms through which this compound exerts its effects include:
- Activation of Sirtuins : this compound activates sirtuins (SIRT1), a family of proteins involved in cellular stress responses and longevity. This activation leads to enhanced DNA repair mechanisms and metabolic regulation .
- Endothelial Function : It promotes the activity of endothelial nitric oxide synthase (eNOS), increasing nitric oxide (NO) production, which is vital for vascular health and blood flow regulation .
- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is implicated in various chronic diseases .
1. Anti-inflammatory Effects
This compound has been shown to inhibit the release of inflammatory cytokines and reactive oxygen species (ROS) from human eosinophils. In vitro studies revealed that treatment with trans-resveratrol significantly reduced eosinophil degranulation and mediator production in a concentration-dependent manner, comparable to glucocorticoids .
Concentration (μM) | EPO Release (%) | Inhibition (%) |
---|---|---|
0 | 56.2 ± 0.5 | 0 |
1 | 27.3 ± 0.5 | 51.5 |
10 | 15.6 ± 0.5 | 72.2 |
100 | 11.4 ± 0.5 | 79.8 |
2. Anticancer Properties
Research indicates that trans-resveratrol can upregulate tumor suppressor genes such as TP53 in cancer cell lines, enhancing DNA repair pathways . Additionally, it has been shown to inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
3. Cardioprotective Effects
Clinical studies have demonstrated that trans-resveratrol improves cardiovascular health by enhancing endothelial function and reducing arterial stiffness . The compound's ability to modulate lipid profiles also contributes to its cardioprotective effects.
Case Studies
Several studies have highlighted the efficacy of trans-resveratrol in clinical settings:
- A study involving healthy participants consuming trans-resveratrol supplements showed improvements in vascular health markers, including increased NO levels and reduced blood pressure .
- Research on the anti-inflammatory effects of trans-resveratrol on patients with chronic inflammatory conditions revealed significant reductions in inflammatory markers after supplementation with doses ranging from 75 to 500 mg/day .
Q & A
Basic Research Questions
Q. What is the role of trans-Resveratrol-d4 in experimental design, and how does it differ from non-deuterated resveratrol?
trans-Resveratrol-d4 is primarily used as an internal standard in quantitative assays (e.g., LC-MS/MS) to improve accuracy by correcting for matrix effects, ionization efficiency, and instrument variability . Unlike non-deuterated resveratrol, its deuterium labeling ensures distinct mass spectral signatures, enabling precise tracking of parent and metabolite concentrations in complex biological samples. Methodologically, researchers should validate its stability under experimental conditions (e.g., pH, temperature) and confirm no isotopic exchange occurs during extraction .
Q. How should trans-Resveratrol-d4 be prepared and standardized for in vitro studies?
- Preparation : Dissolve in DMSO or ethanol (common solvents for resveratrol derivatives) at a stock concentration (e.g., 10 mM), ensuring solubility via sonication or heating (37°C).
- Standardization : Validate purity (>98%) using HPLC-UV or NMR, and confirm deuterium incorporation via high-resolution mass spectrometry (HRMS) .
- Dose Selection : Use molar equivalence to non-deuterated resveratrol but adjust for isotopic mass differences in kinetic studies .
Q. What analytical techniques are most reliable for detecting trans-Resveratrol-d4 in biological matrices?
- LC-MS/MS : Employ a C18 column with mobile phases (e.g., water/acetonitrile + 0.1% formic acid) and monitor transitions like m/z 231→135 for trans-Resveratrol-d4 vs. m/z 227→143 for non-deuterated resveratrol .
- Validation Parameters : Include linearity (R² >0.99), recovery (>85%), and limits of detection (LOD <1 ng/mL) per FDA bioanalytical guidelines .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence metabolic stability and pharmacokinetic studies?
Deuterium labeling can alter metabolic half-life due to the kinetic isotope effect (KIE), where C-D bonds resist enzymatic cleavage compared to C-H bonds. For example, trans-Resveratrol-d4 may exhibit prolonged hepatic stability in CYP450-mediated metabolism assays . However, researchers must compare results to non-deuterated controls to isolate isotopic artifacts. Recent studies show conflicting data on whether deuteration enhances bioavailability, necessitating in vivo validation .
Q. What experimental strategies resolve contradictions in data on trans-Resveratrol-d4’s bioactivity compared to non-deuterated resveratrol?
- Dose-Response Analysis : Test equimolar concentrations across cell lines (e.g., HepG2, Caco-2) to differentiate isotopic effects from true pharmacological activity .
- Mechanistic Studies : Use siRNA knockdown or CRISPR models to identify if deuterium impacts resveratrol’s interaction with targets like SIRT1 or NF-κB .
- Meta-Analysis : Aggregate data from multiple labs to account for variability in cell culture conditions, assay protocols, and resveratrol sourcing .
Q. Can this compound be used to study resveratrol’s synergistic effects with other polyphenols in complex matrices?
Yes, but with caveats:
- Competitive Binding : Deuterated resveratrol may exhibit altered binding kinetics when co-administered with compounds like quercetin or curcumin. Use surface plasmon resonance (SPR) to quantify affinity changes .
- Metabolic Interference : In hepatic microsomes, deuterium labeling could shift CYP450 enzyme preference, affecting metabolite profiles. Pair with untargeted metabolomics to map pathway alterations .
Q. What are the limitations of using trans-Resveratrol-d4 in translational research on age-related diseases?
- Bioavailability Discrepancies : While deuterated forms improve analytical precision, they may not fully replicate the pharmacokinetics of dietary resveratrol in humans due to gut microbiota interactions .
- Tissue-Specific Effects : Deuterium’s impact on blood-brain barrier penetration remains understudied; combine with PET imaging using radiolabeled analogs for brain uptake studies .
Q. Methodological Challenges and Solutions
Q. How can researchers address variability in trans-Resveratrol-d4’s stability across experimental models?
- Stability Testing : Pre-screen degradation in buffers (e.g., PBS, cell media) under experimental conditions (e.g., 48-hour incubation). Add antioxidants (e.g., ascorbic acid) if oxidation is observed .
- Batch Consistency : Source from suppliers with ISO-certified synthesis protocols and request certificates of analysis (CoA) for each batch .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of trans-Resveratrol-d4?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.
- Error Propagation : Account for deuterium-related variability using Monte Carlo simulations .
- Multiplicity Correction : Apply Benjamini-Hochberg adjustments in omics studies to reduce false positives .
Q. Critical Research Gaps
Properties
IUPAC Name |
5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-RRQWMZAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O)O)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.